Lenacapavir

Description

Propriétés

IUPAC Name |

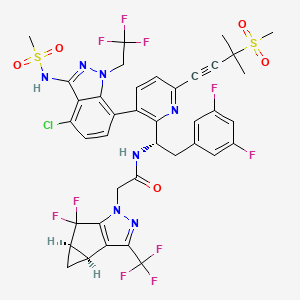

N-[(1S)-1-[3-[4-chloro-3-(methanesulfonamido)-1-(2,2,2-trifluoroethyl)indazol-7-yl]-6-(3-methyl-3-methylsulfonylbut-1-ynyl)pyridin-2-yl]-2-(3,5-difluorophenyl)ethyl]-2-[(2S,4R)-5,5-difluoro-9-(trifluoromethyl)-7,8-diazatricyclo[4.3.0.02,4]nona-1(6),8-dien-7-yl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H32ClF10N7O5S2/c1-36(2,63(3,59)60)10-9-21-5-6-22(23-7-8-26(40)30-32(23)57(17-37(43,44)45)54-35(30)55-64(4,61)62)31(51-21)27(13-18-11-19(41)14-20(42)12-18)52-28(58)16-56-34-29(33(53-56)39(48,49)50)24-15-25(24)38(34,46)47/h5-8,11-12,14,24-25,27H,13,15-17H2,1-4H3,(H,52,58)(H,54,55)/t24-,25+,27-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRYXUCLEHAUSDY-WEWMWRJBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C#CC1=NC(=C(C=C1)C2=C3C(=C(C=C2)Cl)C(=NN3CC(F)(F)F)NS(=O)(=O)C)C(CC4=CC(=CC(=C4)F)F)NC(=O)CN5C6=C(C7CC7C6(F)F)C(=N5)C(F)(F)F)S(=O)(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C#CC1=NC(=C(C=C1)C2=C3C(=C(C=C2)Cl)C(=NN3CC(F)(F)F)NS(=O)(=O)C)[C@H](CC4=CC(=CC(=C4)F)F)NC(=O)CN5C6=C([C@H]7C[C@H]7C6(F)F)C(=N5)C(F)(F)F)S(=O)(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H32ClF10N7O5S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

968.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2189684-44-2 |

Source

|

| Record name | Lenacapavir [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2189684442 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lenacapavir | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15673 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | LENACAPAVIR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A9A0O6FB4H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

The Genesis and Trajectory of Lenacapavir: A First-in-Class HIV Capsid Inhibitor

A Technical Guide on the Discovery and Development of a Novel Antiretroviral Agent

Lenacapavir (formerly GS-6207) stands as a testament to the evolution of antiretroviral therapy, representing a first-in-class, long-acting inhibitor of the human immunodeficiency virus type 1 (HIV-1) capsid protein. Its unique mechanism of action, potent antiviral activity, and prolonged pharmacokinetic profile have positioned it as a transformative agent in the management of HIV-1 infection, particularly in heavily treatment-experienced individuals with multidrug-resistant virus, and as a groundbreaking option for pre-exposure prophylaxis (PrEP). This in-depth guide delineates the comprehensive timeline of lenacapavir's journey from initial discovery through to its clinical development and regulatory approvals, providing detailed insights into the scientific and methodological underpinnings of this innovative therapeutic.

Discovery and Preclinical Development: A New Paradigm in HIV Inhibition

The quest for novel antiretroviral agents with distinct mechanisms of action is a cornerstone of HIV research, driven by the persistent challenges of drug resistance and the need for more convenient, long-acting treatment regimens. The discovery of lenacapavir emerged from a focused effort to target the HIV-1 capsid, a conical protein shell that encases the viral genome and is crucial for multiple stages of the viral lifecycle.

A high-throughput screening campaign initiated in 2006 by Gilead Sciences aimed to identify small molecules capable of disrupting the intricate protein-protein interactions essential for the assembly of the HIV-1 capsid. This extensive medicinal chemistry program navigated numerous challenges, including optimizing potency, metabolic stability, and pharmacokinetic properties. These efforts culminated in the identification of lenacapavir, a compound with exceptional potency and a unique chemical scaffold.[1][2][3]

Preclinical Pharmacology and Potency

Lenacapavir's potent in vitro antiviral activity was established across a range of cell types, including human peripheral blood mononuclear cells (PBMCs), CD4+ T-lymphocytes, and macrophages.[4] The half-maximal effective concentration (EC50) values were consistently in the picomolar range, underscoring its remarkable potency against HIV-1.[4][5]

| Preclinical Potency of Lenacapavir | |

| Cell Type/Isolate | EC50 (pM) |

| MT-4 cells (HIV-1 infected) | 105[5] |

| Human CD4+ T cells | 32[5] |

| Macrophages | 56[5] |

| 23 clinical isolates of HIV-1 | 20–160[5] |

| HIV-2 isolates | 885[5] |

Experimental Protocol: In Vitro Antiviral Activity Assay

The in vitro antiviral activity of lenacapavir was primarily assessed using cell-based assays. A representative protocol is as follows:

-

Cell Culture: Human T-cell lines (e.g., MT-4) or primary human cells (e.g., PBMCs) are cultured in appropriate media and maintained under standard cell culture conditions (37°C, 5% CO2).

-

Virus Stocks: Laboratory-adapted strains of HIV-1 (e.g., HIV-1 IIIB) or clinical isolates are propagated in permissive cell lines to generate high-titer virus stocks. Viral titers are determined using methods such as a p24 antigen enzyme-linked immunosorbent assay (ELISA).

-

Antiviral Assay:

-

Cells are seeded in 96-well plates.

-

Serial dilutions of lenacapavir are prepared and added to the cells.

-

A predetermined amount of HIV-1 is added to the wells.

-

The plates are incubated for a period that allows for multiple rounds of viral replication (typically 5-7 days).

-

-

Quantification of Viral Replication: The extent of viral replication is quantified by measuring the amount of HIV-1 p24 antigen in the cell culture supernatant using a commercial p24 ELISA kit.

-

Data Analysis: The p24 antigen concentrations are plotted against the corresponding lenacapavir concentrations. The EC50 value, representing the concentration of the drug that inhibits viral replication by 50%, is calculated using non-linear regression analysis.

Mechanism of Action: A Multi-pronged Attack on the HIV-1 Capsid

Lenacapavir exerts its antiviral effect by binding directly to the HIV-1 capsid protein (p24) at the interface between adjacent subunits within the capsid hexamer.[4][6] This interaction disrupts the normal function of the capsid at multiple, distinct stages of the viral lifecycle, a mechanism that sets it apart from all other approved antiretroviral classes.[4][7]

The key steps in the HIV-1 lifecycle inhibited by lenacapavir include:

-

Capsid-Mediated Nuclear Uptake: Lenacapavir binding over-stabilizes the capsid, preventing its proper disassembly and interfering with the transport of the viral pre-integration complex into the nucleus.[4][6] This is achieved by blocking the interaction of the capsid with essential host factors such as Cleavage and Polyadenylation Specificity Factor 6 (CPSF6) and Nucleoporin 153 (Nup153), which are crucial for nuclear import.[3][8][9][10][11]

-

Virus Assembly and Release: The drug interferes with the assembly of new virions by disrupting the proper formation of the capsid core.[4][6]

-

Capsid Core Formation: Lenacapavir accelerates the assembly of capsid proteins, leading to the formation of aberrant, non-infectious viral particles.[12]

Caption: Lenacapavir's multi-stage inhibition of the HIV-1 lifecycle.

Pharmacokinetics: Enabling Long-Acting Dosing

A defining feature of lenacapavir is its unique pharmacokinetic profile, which allows for infrequent, long-acting administration.

Preclinical Pharmacokinetics

Pharmacokinetic studies in rats and dogs demonstrated sustained drug release following subcutaneous administration, with a long apparent terminal half-life, indicating flip-flop kinetics.

| Preclinical Pharmacokinetic Parameters of Lenacapavir (Subcutaneous) | ||

| Species | Parameter | Value |

| Rat | Tmax (days) | 29.9 - 53.7 |

| Apparent t1/2 (days) | 27.0 - 59.2 | |

| Dog | Tmax (days) | 1.3 - 4.0 |

| Apparent t1/2 (days) | 2.8 - 21.9 |

Clinical Pharmacokinetics

In humans, lenacapavir exhibits a low oral bioavailability but is completely absorbed following subcutaneous injection, with a very long half-life that supports twice-yearly dosing.

| Human Pharmacokinetic Parameters of Lenacapavir | ||

| Parameter | Oral Administration | Subcutaneous Administration |

| Bioavailability | 6-10%[13][14] | 100%[14] |

| Tmax | ~4 hours[13][14] | ~84 days[12][13] |

| Half-life | 10-12 days[13][14] | 8-12 weeks[13][14] |

| Protein Binding | >99.8%[4][13] | >99.8%[4][13] |

| Metabolism | CYP3A and UGT1A1[4][5] | CYP3A and UGT1A1[4][5] |

| Excretion | Primarily in feces (>76% as unchanged drug)[4][13][14] | Primarily in feces (>76% as unchanged drug)[4][13][14] |

Experimental Protocol: Bioanalytical Method for Lenacapavir Quantification

The quantification of lenacapavir in plasma samples is typically performed using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

-

Sample Preparation: Plasma samples are subjected to protein precipitation using a solvent like acetonitrile to release the drug from plasma proteins. The supernatant is then collected for analysis.

-

Chromatographic Separation: The extracted sample is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. Separation is achieved on a C18 reversed-phase column using a gradient elution with a mobile phase consisting of an aqueous component (e.g., 0.1% formic acid in water) and an organic component (e.g., acetonitrile).

-

Mass Spectrometric Detection: The eluent from the HPLC/UHPLC is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode. Multiple reaction monitoring (MRM) is used for quantification, monitoring the transition of the protonated molecular ion of lenacapavir to a specific product ion (e.g., m/z 969.32 -> 509.15).[2][15] A stable isotope-labeled internal standard is used for accurate quantification.

-

Data Analysis: The peak areas of lenacapavir and the internal standard are used to construct a calibration curve, from which the concentration of lenacapavir in the unknown samples is determined.

Caption: A typical bioanalytical workflow for lenacapavir quantification.

Clinical Development: From Early Phase to Landmark Trials

The clinical development of lenacapavir has been extensive, encompassing studies in both treatment-experienced and treatment-naive individuals, as well as for pre-exposure prophylaxis.

Phase 1 Studies

Early-phase studies in healthy volunteers established the safety, tolerability, and pharmacokinetic profile of single ascending oral and subcutaneous doses of lenacapavir. These studies confirmed the potential for long-acting administration.

Phase 2/3 Studies in Treatment-Experienced Patients (CAPELLA Trial)

The pivotal Phase 2/3 CAPELLA trial (NCT04150068) evaluated the efficacy and safety of lenacapavir in combination with an optimized background regimen in heavily treatment-experienced adults with multidrug-resistant HIV-1. The study demonstrated high rates of virologic suppression.[16]

Phase 2 Study in Treatment-Naive Patients (CALIBRATE Trial)

The CALIBRATE trial (NCT04143594) was a Phase 2 study that assessed the safety and efficacy of lenacapavir in combination with other antiretroviral agents in treatment-naive individuals with HIV-1.[6][10][11]

| CALIBRATE (NCT04143594) Study Design | |

| Phase | 2 |

| Population | Treatment-naive adults with HIV-1 |

| Design | Randomized, open-label, active-controlled |

| Intervention | Lenacapavir (oral loading dose followed by subcutaneous injections every 26 weeks) in combination with other oral antiretrovirals. |

| Primary Objective | To evaluate the efficacy of lenacapavir-containing regimens.[10][11] |

The PURPOSE Program: A New Frontier in HIV Prevention

The PURPOSE program comprises a series of large-scale Phase 3 clinical trials designed to evaluate the safety and efficacy of twice-yearly injectable lenacapavir for HIV PrEP in diverse populations worldwide.[17][18]

-

PURPOSE 1 (NCT04994509): This trial enrolled cisgender women in sub-Saharan Africa.[19]

-

PURPOSE 2 (NCT04925752): This study included cisgender men who have sex with men, transgender women, transgender men, and gender non-binary individuals in the Americas, South Africa, and Thailand.[17]

-

PURPOSE 5: A Phase 2 trial in Europe focusing on people who could benefit from PrEP.[19]

| PURPOSE Program: Key Efficacy and Safety Findings | |

| Efficacy | The PURPOSE 1 trial demonstrated 100% efficacy in preventing HIV infection in cisgender women. The PURPOSE 2 trial also showed very high efficacy. |

| Safety | The most common adverse events were mild-to-moderate injection site reactions. No significant safety concerns were identified. |

Regulatory Milestones and Approvals

The robust clinical data for lenacapavir led to a series of regulatory submissions and approvals worldwide.

-

August 2022: First approval in the European Union for the treatment of multidrug-resistant HIV-1 infection.

-

December 2022: U.S. Food and Drug Administration (FDA) approval for the treatment of heavily treatment-experienced adults with multidrug-resistant HIV-1 infection.[6]

-

June 2025: FDA approval for use as pre-exposure prophylaxis (PrEP) to reduce the risk of sexually acquired HIV-1.[9]

Conclusion

The discovery and development of lenacapavir represent a significant advancement in the field of HIV medicine. Its novel mechanism of action, potent antiviral activity against resistant strains, and long-acting formulation address critical unmet needs for both treatment and prevention. The comprehensive and rigorous scientific investigation, from initial chemical screening to large-scale global clinical trials, has established lenacapavir as a pivotal tool in the ongoing effort to end the HIV epidemic. This technical guide provides a detailed overview of this remarkable journey, highlighting the key scientific principles and experimental methodologies that have underpinned its success.

References

- 1. Development and validation of an ultra-high performance liquid chromatography-tandem mass spectrometry method for quantifying lenacapavir plasma concentrations: Application to therapeutic monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Establishment and validation of LC-MS/MS technique for Lenacapavir quantification in rat plasma, with application to pharmacokinetic assessment | Journal of Applied Pharmaceutical Science [bibliomed.org]

- 3. researchgate.net [researchgate.net]

- 4. Pharmacological outlook of Lenacapavir: a novel first-in-class Long-Acting HIV-1 Capsid Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Highlights on the Development, Related Patents, and Prospects of Lenacapavir: The First-in-Class HIV-1 Capsid Inhibitor for the Treatment of Multi-Drug-Resistant HIV-1 Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Lenacapavir - Wikipedia [en.wikipedia.org]

- 7. Development and validation of an ultra-high performance liquid chromatography-tandem mass spectrometry method for quantifying lenacapavir plasma concentrations: application to therapeutic monitoring - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Lenacapavir disrupts HIV-1 core integrity while stabilizing the capsid lattice - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Prion-like low complexity regions enable avid virus-host interactions during HIV-1 infection - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Pharmacokinetics of long-acting lenacapavir in participants with hepatic or renal impairment - PMC [pmc.ncbi.nlm.nih.gov]

- 13. go.drugbank.com [go.drugbank.com]

- 14. thebodypro.com [thebodypro.com]

- 15. japsonline.com [japsonline.com]

- 16. Antiviral Activity of Lenacapavir Against Human Immunodeficiency Virus Type 2 (HIV-2) Isolates and Drug-Resistant HIV-2 Mutants - PMC [pmc.ncbi.nlm.nih.gov]

- 17. natap.org [natap.org]

- 18. Lenacapavir: a first-in-class HIV-1 capsid inhibitor [natap.org]

- 19. researchgate.net [researchgate.net]

The Structural Biology of Lenacapavir's Interaction with the HIV-1 Capsid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lenacapavir (LEN) is a pioneering, first-in-class inhibitor of the human immunodeficiency virus type 1 (HIV-1) capsid protein (CA). Its novel mechanism of action, which disrupts multiple, essential stages of the viral lifecycle, has positioned it as a potent therapeutic for multi-drug-resistant HIV-1 infections. This guide provides an in-depth examination of the structural and molecular underpinnings of lenacapavir's interaction with the HIV-1 capsid. We will explore the precise binding interface, the conformational consequences of this binding, the structural basis of viral resistance, and the key experimental methodologies used to elucidate these interactions.

Lenacapavir's Multi-Stage Mechanism of Action

Unlike traditional antiretrovirals that target viral enzymes, lenacapavir targets the HIV-1 capsid, a conical protein shell that encases the viral genome and is crucial for several replication steps.[1][2][3] By binding to the capsid, lenacapavir interferes with:

-

Early Stages: It disrupts capsid-mediated nuclear import of the pre-integration complex, preventing the viral DNA from reaching the host cell nucleus.[1][2] It also affects reverse transcription.[4][5]

-

Late Stages: During virion maturation, lenacapavir interferes with the proper assembly of Gag and Gag-Pol polyproteins, leading to the formation of malformed, non-infectious capsids.[1][3]

This multi-faceted inhibition results in picomolar potency against all major HIV-1 subtypes and a high barrier to resistance.[1][4]

Caption: Lenacapavir inhibits both early and late stages of the HIV-1 lifecycle.

The Structural Basis of Lenacapavir Binding

High-resolution cryo-electron microscopy (cryo-EM) and X-ray crystallography studies have revealed that lenacapavir binds to a highly conserved, hydrophobic pocket at the interface between two adjacent capsid protein (CA) subunits within the mature hexameric lattice.[4][6]

This binding site, often referred to as the "FG binding pocket," is critical for interactions with host cell factors like CPSF6 and NUP153.[7] Lenacapavir effectively competes with these factors. The inhibitor establishes extensive interactions with residues from both CA subunits (CA1 and CA2).[4]

Key Interacting Residues:

-

CA1 N-terminal domain (NTD): Asn57, Gln67, Lys70, Asn74.[4]

-

CA2 C-terminal domain (CTD): Ser41, Gln179, Asn183.[4]

The binding is characterized by a network of hydrogen bonds and hydrophobic interactions. Notably, it includes two cation-π interactions with Arg173 and Lys70, which contribute significantly to the high-affinity binding.[4] The consequence of this binding is a "hyperstabilization" or rigidification of the capsid lattice.[4][5][8] This increased stability is detrimental, leading to premature capsid rupture before the viral genome can be successfully delivered to the nucleus.[8][9]

Quantitative Analysis of Lenacapavir-Capsid Interaction

The potency of lenacapavir is reflected in its binding affinity for the CA hexamer and its antiviral activity in cell culture. Resistance-associated mutations (RAMs) typically reduce this binding affinity, requiring higher drug concentrations for inhibition.

Table 1: Lenacapavir Binding Affinity and Antiviral Potency

| Capsid Genotype | Binding Affinity (KD) | Antiviral Activity (EC50) | Fold Change in EC50 |

|---|---|---|---|

| Wild-Type (WT) | ~1.1 nM | ~0.3 nM - 105 pM | 1.0 |

| Q67H | Significantly Reduced | ~3.2 nM | ~10.7 |

| N74D | Significantly Reduced | ~2.7 nM | ~9.0 |

| Q67H/N74D | Further Reduced | ~30.2 nM | ~100.7 |

| M66I | Markedly Reduced | High-level resistance | >1000 |

| L56V | Not specified | High-level resistance | ~72 |

| N57H | Not specified | High-level resistance | ~4,890 |

Data synthesized from multiple sources; exact values may vary by experimental conditions.[4][7][10][11][12]

Structural Mechanisms of Resistance

The primary mechanism of resistance to lenacapavir involves mutations in the CA protein that directly or indirectly disrupt its binding.

-

Q67H Mutation: The substitution of glutamine with histidine at position 67 induces a conformational switch. In the absence of the drug, the His67 side chain projects into the binding pocket, creating a steric hindrance that impedes lenacapavir binding.[4][10] To accommodate the drug, the His67 side chain must reposition, an energetically unfavorable process that reduces binding affinity.[4]

-

N74D Mutation: This mutation results in the loss of a critical hydrogen bond between the asparagine side chain and lenacapavir.[4][10] Furthermore, the introduction of a negatively charged aspartate residue creates electrostatic repulsion with the negatively charged sulfonamide group of lenacapavir, further weakening the interaction.[4][10]

-

M66I Mutation: The M66I substitution confers the highest level of resistance.[7][13] The bulkier, β-branched side chain of isoleucine at position 66 introduces a significant steric clash that directly prevents lenacapavir from effectively docking into the hydrophobic pocket.[7][13][14]

Experimental Protocols

The structural and functional understanding of lenacapavir's interaction with the HIV-1 capsid is derived from a combination of sophisticated experimental techniques.

5.1 Cryo-Electron Microscopy (Cryo-EM) of the Capsid-Lenacapavir Complex

Cryo-EM has been instrumental in visualizing the near-atomic structure of lenacapavir bound to the CA hexamer within a lattice context.

-

Sample Preparation: Recombinant HIV-1 CA protein is induced to assemble into tubes or fullerene cones in vitro, often stabilized by factors like inositol hexakisphosphate (IP6).[6][15] Lenacapavir is added in excess to ensure saturation of the binding sites.

-

Vitrification: A small volume of the sample is applied to an EM grid, blotted to create a thin film, and plunge-frozen in liquid ethane. This process traps the complexes in a native, hydrated state.

-

Data Collection: The vitrified sample is imaged in a transmission electron microscope (TEM) equipped with a direct electron detector. Thousands of low-dose images (micrographs) are collected.

-

Image Processing: Individual particle images (CA hexamers) are computationally extracted from the micrographs. A 2D classification is performed to remove noise and bad particles. 3D classification and refinement are then used to generate a high-resolution 3D reconstruction of the capsid-lenacapavir complex.[6][15][16]

-

Model Building and Analysis: An atomic model of the CA protein and lenacapavir is fitted into the resulting cryo-EM density map to analyze the specific molecular interactions.

Caption: A simplified workflow for cryo-EM analysis of the lenacapavir-capsid complex.

5.2 X-ray Crystallography

To achieve the highest possible resolution, particularly for analyzing resistance mutations, X-ray crystallography of isolated CA hexamers is used.

-

Protein Expression and Purification: Wild-type or mutant HIV-1 CA protein is expressed (typically in E. coli) and purified.

-

Hexamer Stabilization: To facilitate crystallization, the CA hexamers are often stabilized through engineered inter-subunit disulfide bonds.

-

Crystallization: The stabilized CA hexamers are co-crystallized with lenacapavir by screening a wide range of conditions (e.g., pH, precipitants, temperature).

-

Data Collection and Structure Solution: Crystals are exposed to a high-intensity X-ray beam. The resulting diffraction pattern is used to calculate an electron density map, into which the atomic model is built and refined.[4][10]

5.3 Binding Affinity Measurements (e.g., Bio-Layer Interferometry - BLI)

BLI is used to determine the kinetics (on-rate, off-rate) and affinity (KD) of the drug-target interaction.

-

Principle: A biotinylated CA hexamer is immobilized on a streptavidin-coated biosensor tip.

-

Association: The tip is dipped into a solution containing lenacapavir, and the binding is measured in real-time as a shift in the interference pattern of light reflected from the tip's surface.

-

Dissociation: The tip is then moved to a buffer-only solution, and the dissociation of lenacapavir is measured.

-

Analysis: The resulting sensorgram is fitted to a kinetic model to calculate the kon, koff, and KD values.[17]

5.4 Cell-Based Antiviral Assays

These assays measure the ability of lenacapavir to inhibit HIV-1 replication in a cellular context.

-

Virus Production: Recombinant HIV-1 viruses (often carrying a reporter gene like luciferase) with wild-type or mutant CA are produced in cell lines.

-

Infection: Target cells (e.g., MT-4 cells, primary T-cells) are infected with the virus in the presence of serial dilutions of lenacapavir.[12]

-

Readout: After a set incubation period (e.g., 48-72 hours), viral replication is quantified by measuring the reporter gene activity (e.g., luminescence) or another marker of infection.

-

Data Analysis: The dose-response curve is plotted to determine the EC50 value—the drug concentration required to inhibit viral replication by 50%.[12]

Conclusion and Future Directions

The structural elucidation of the lenacapavir-capsid interface has been a landmark achievement in HIV research. It has not only explained the potent, multi-stage mechanism of this first-in-class inhibitor but has also provided a clear, atomic-level picture of how resistance emerges.[10] These detailed structural and mechanistic insights are invaluable for the rational design of second-generation capsid inhibitors with an enhanced barrier to resistance and improved pharmacological profiles, paving the way for future long-acting HIV treatment and prevention strategies.[7][10]

References

- 1. natap.org [natap.org]

- 2. Highlights on the Development, Related Patents, and Prospects of Lenacapavir: The First-in-Class HIV-1 Capsid Inhibitor for the Treatment of Multi-Drug-Resistant HIV-1 Infection | MDPI [mdpi.com]

- 3. Pharmacological outlook of Lenacapavir: a novel first-in-class Long-Acting HIV-1 Capsid Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structural and Mechanistic Bases of Viral Resistance to HIV-1 Capsid Inhibitor Lenacapavir - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pharmacologic hyperstabilisation of the HIV-1 capsid lattice induces capsid failure | eLife [elifesciences.org]

- 6. Structural insights into HIV-1 polyanion-dependent capsid lattice formation revealed by single particle cryo-EM - PMC [pmc.ncbi.nlm.nih.gov]

- 7. journals.asm.org [journals.asm.org]

- 8. Lenacapavir-induced Lattice Hyperstabilization is Central to HIV-1 Capsid Failure at the Nuclear Pore Complex and in the Cytoplasm - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. drugtargetreview.com [drugtargetreview.com]

- 10. Structural and Mechanistic Bases of Viral Resistance to HIV-1 Capsid Inhibitor Lenacapavir - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. doaj.org [doaj.org]

- 13. Structural and Mechanistic Bases for Resistance of the M66I Capsid Variant to Lenacapavir - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. doaj.org [doaj.org]

- 15. Structural insights into HIV-1 polyanion-dependent capsid lattice formation revealed by single particle cryo-EM - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. rcsb.org [rcsb.org]

- 17. researchgate.net [researchgate.net]

Early Preclinical Studies of Lenacapavir's Antiviral Activity: A Technical Guide

This technical guide provides an in-depth overview of the core preclinical data that established the antiviral profile of lenacapavir, the first-in-class HIV-1 capsid inhibitor. The document is intended for researchers, scientists, and drug development professionals, offering a detailed look at the quantitative measures of lenacapavir's potency, the experimental protocols used in its early evaluation, and the mechanistic pathways it disrupts.

Quantitative Antiviral Activity

Lenacapavir demonstrated potent antiviral activity at picomolar concentrations across a range of in vitro models. This high potency is a hallmark of its unique mechanism of action, targeting the HIV-1 capsid at multiple stages of the viral lifecycle.[1][2] The quantitative data from key preclinical studies are summarized below.

Table 1: In Vitro Antiviral Activity of Lenacapavir against HIV-1

| Cell Type | Virus Type | Endpoint | EC50 (Half-Maximal Effective Concentration) | Reference |

|---|---|---|---|---|

| MT-4 cells | HIV-1 (Laboratory Strain) | Viral Replication | 105 pM | [3] |

| Human CD4+ T cells | HIV-1 (Laboratory Strain) | Viral Replication | 32 pM | [3] |

| Primary Monocyte/Macrophages | HIV-1 (Laboratory Strain) | Viral Replication | 56 pM | [3] |

| Peripheral Blood Mononuclear Cells (PBMCs) | HIV-1 (Various Strains) | Viral Replication | Mean: 105 pM (Range: 30-190 pM) | [4] |

| Clinical Isolates (n=23) | HIV-1 (Various Subtypes) | Viral Replication | 20–160 pM |[3] |

Table 2: Comparative Antiviral Activity against HIV-2

| Cell Line | Assay Type | Virus Type | IC50 (Half-Maximal Inhibitory Concentration) | Fold-Change vs. HIV-1 | Reference |

|---|---|---|---|---|---|

| MAGIC-5A | Single-Cycle Infection | HIV-2 | 2.2 nM | 11-fold less potent | [5] |

| CEM-NKR-CCR5-Luc | Multi-Cycle Infection | HIV-2 | 2.4 nM | 14-fold less potent |[5] |

Table 3: Impact of Resistance-Associated Mutations (RAMs) on Lenacapavir Binding Affinity

| Capsid Mutation | Method | Parameter | Value | Impact on Binding | Reference |

|---|---|---|---|---|---|

| Q67H | Binding Kinetics | KD (Binding Affinity) | Adversely influenced | Reduced affinity | [6] |

| N74D | Binding Kinetics | KD (Binding Affinity) | Adversely influenced | Reduced affinity | [6] |

| Q67H/N74D | Binding Kinetics | KD (Binding Affinity) | Cumulative adverse influence | Significantly reduced affinity |[6] |

Core Experimental Protocols

The preclinical evaluation of lenacapavir relied on a variety of virological and biochemical assays to determine its potency, mechanism of action, and resistance profile.

2.1. In Vitro Antiviral Activity Assays (Multi-Cycle Infection)

This protocol was used to determine the efficacy of lenacapavir in inhibiting viral replication over multiple rounds of infection in a T-cell line.

-

Cell Line: CEM-NKR-CCR5-Luc cells, which are a T-lymphoblastoid cell line engineered to express CCR5 and contain a luciferase reporter gene under the control of the HIV-1 LTR promoter.

-

Virus: Laboratory-adapted or clinical isolates of HIV-1 or HIV-2.

-

Methodology:

-

Cells are seeded in 96-well plates.

-

Serial dilutions of lenacapavir are added to the wells.

-

A standardized amount of virus stock is added to infect the cells.

-

The plates are incubated for a period allowing for multiple rounds of viral replication (e.g., 6 days).

-

At the end of the incubation period, cell viability is assessed, and viral replication is quantified.

-

-

Endpoint Measurement: Viral replication is measured by quantifying the activity of the luciferase reporter enzyme.[7] A reagent such as Bright-Glo Luciferase is added to the cell lysates, and the resulting luminescence is measured using a luminometer.[7]

-

Data Analysis: The half-maximal effective concentration (EC50) is calculated by plotting the percentage of viral inhibition against the drug concentration and fitting the data to a dose-response curve.

2.2. Single-Cycle Infection Assay

This assay assesses the effect of the drug on the early stages of the viral life cycle, up to and including gene expression from the integrated provirus.

-

Cell Line: MAGIC-5A cells (HeLa cells expressing CD4, CCR5, and CXCR4, with an integrated HIV-1 LTR-lacZ reporter cassette).

-

Virus: Pseudotyped viral particles capable of only a single round of infection.

-

Methodology:

-

MAGIC-5A cells are plated in 96-well plates.

-

Cells are pre-incubated with various concentrations of lenacapavir.

-

Cells are then infected with single-cycle viral particles.

-

After a set incubation period (e.g., 48 hours), the cells are lysed.

-

-

Endpoint Measurement: The expression of the β-galactosidase reporter gene is quantified using a chemiluminescent substrate. The resulting signal is proportional to the level of successful early-stage infection.

-

Data Analysis: The half-maximal inhibitory concentration (IC50) is determined from the dose-response curve.[5]

2.3. Resistance Selection and Genotypic Analysis

This protocol is designed to identify mutations in the HIV-1 genome that confer resistance to lenacapavir.

-

Methodology:

-

HIV-1 is cultured in the presence of escalating, sub-optimal concentrations of lenacapavir over multiple passages.

-

Viral replication is monitored, and when viral breakthrough (replication in the presence of the drug) is observed, the virus is harvested.

-

The proviral DNA or viral RNA is extracted from the resistant viral strain.

-

-

Endpoint Measurement: The capsid-encoding region of the viral genome is amplified via PCR and sequenced. Next-generation sequencing (NGS) is often employed for deep sequencing to detect minority variants with a limit of detection as low as 2%.[8]

-

Data Analysis: The resulting sequences are compared to the wild-type sequence to identify mutations. Key resistance-associated mutations (RAMs) identified for lenacapavir include Q67H and N74D in the capsid protein.[6][9]

Visualizations of Mechanisms and Workflows

3.1. Mechanism of Action: Multi-Stage Capsid Disruption

Lenacapavir exhibits a unique, multi-stage mechanism of action by binding to a conserved interface between capsid protein (CA) subunits.[4][10] This interferes with critical protein-protein interactions essential for both the early and late stages of the HIV-1 replication cycle.[11]

References

- 1. Lenacapavir: a first-in-class HIV-1 capsid inhibitor [natap.org]

- 2. Lenacapavir: a first-in-class HIV-1 capsid inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Highlights on the Development, Related Patents, and Prospects of Lenacapavir: The First-in-Class HIV-1 Capsid Inhibitor for the Treatment of Multi-Drug-Resistant HIV-1 Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacological outlook of Lenacapavir: a novel first-in-class Long-Acting HIV-1 Capsid Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Structural and Mechanistic Bases of Viral Resistance to HIV-1 Capsid Inhibitor Lenacapavir - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Antiviral Activity of Lenacapavir Against Human Immunodeficiency Virus Type 2 (HIV-2) Isolates and Drug-Resistant HIV-2 Mutants - PMC [pmc.ncbi.nlm.nih.gov]

- 8. hivglasgow.org [hivglasgow.org]

- 9. Lenacapavir resistance analysis in a phase Ib clinical proof of-concept study: Resistance to HIV Capsid Inhibitor Rare and Linked to Single Mutation [natap.org]

- 10. What is the mechanism of Lenacapavir Sodium? [synapse.patsnap.com]

- 11. Lenacapavir-associated drug resistance: implications for scaling up long-acting HIV pre-exposure prophylaxis - PMC [pmc.ncbi.nlm.nih.gov]

Lenacapavir's Multi-Stage Inhibition of the HIV-1 Life Cycle: A Technical Guide

Abstract

Lenacapavir (LEN) is a first-in-class, long-acting inhibitor of the human immunodeficiency virus type 1 (HIV-1) capsid protein (CA). Its novel mechanism of action interferes with multiple, essential stages of the viral life cycle, both early and late, demonstrating picomolar potency and a high barrier to resistance. This document provides a detailed technical overview of lenacapavir's mechanism, supported by quantitative data, experimental methodologies, and visual diagrams for researchers, scientists, and drug development professionals.

Introduction: The HIV-1 Capsid as a Therapeutic Target

The HIV-1 capsid is a conical protein shell that encases the viral genome and essential enzymes, such as reverse transcriptase and integrase. Far from being a passive container, the capsid is a dynamic structure that plays a critical role in several phases of the viral life cycle.[1] Its functions include protecting the viral contents from cellular defenses, trafficking the viral complex to the nucleus, and participating in the uncoating process that releases the viral genome for integration.[1][2] In the late stages of replication, the capsid protein is essential for the assembly and maturation of new, infectious virions.[1] Given its high degree of conservation and multifaceted roles, the HIV-1 capsid has emerged as a compelling target for antiretroviral therapy.[1][2] Lenacapavir is the first approved drug designed to specifically target this viral component.[2][3]

Lenacapavir's Multi-Stage Mechanism of Action

Lenacapavir exerts its antiviral effect by binding to a hydrophobic pocket formed at the interface of two adjacent capsid protein subunits within the capsid hexamer.[4] This binding has a dual, paradoxical effect: it hyper-stabilizes the capsid lattice while simultaneously inducing brittleness and premature disassembly, ultimately disrupting processes at both the beginning and end of the replication cycle.[2][4][5]

Early-Stage Inhibition: Blocking Nuclear Entry

After an HIV-1 particle enters a host cell, its capsid-enclosed core is released into the cytoplasm. For successful infection, this core must travel to the nucleus and import its genetic material through the nuclear pore complex (NPC). This process relies on the interaction between the viral capsid and host cell proteins, notably Cleavage and Polyadenylation Specificity Factor 6 (CPSF6) and Nucleoporin 153 (Nup153).[6][7]

Lenacapavir's mechanism of early-stage inhibition involves:

-

Competitive Binding: Lenacapavir binds directly to the same site on the capsid that interacts with CPSF6 and Nup153.[6][7] This competitively inhibits the binding of these essential host factors.

-

Disruption of Nuclear Trafficking: By blocking these interactions, lenacapavir prevents the viral core from successfully docking with and translocating through the nuclear pore complex.[5][6][8]

-

Premature Uncoating: While stabilizing the overall capsid lattice, lenacapavir also makes it brittle.[2][9] This can lead to premature dissociation of the capsid in the cytoplasm before it reaches the nucleus, exposing the viral RNA and DNA to degradation by host enzymes.[2][10]

At very low concentrations (e.g., 0.5 nM), lenacapavir primarily inhibits viral nuclear entry, while at higher concentrations (5-50 nM), it also interferes with viral DNA synthesis and reverse transcription.[6][7]

Late-Stage Inhibition: Disrupting Virion Assembly and Maturation

During the final stages of the HIV-1 life cycle, new viral components are synthesized and assemble at the host cell membrane. The Gag polyprotein is cleaved by viral protease, leading to the formation of a mature, infectious conical capsid within the newly budded virion.

Lenacapavir disrupts this process in several ways:

-

Accelerated and Aberrant Assembly: Lenacapavir increases the strength of interactions between capsid subunits, leading to a faster but disordered assembly process.[11] This results in the formation of malformed, improperly shaped capsids.[4][12]

-

Impaired Pentamer Formation: The drug impairs the formation of capsid pentamers while promoting the assembly of hexameric lattices.[4][13] Since precisely twelve pentamers are required to close the conical capsid, this imbalance leads to defective cores that cannot properly enclose the viral genome.[4]

-

Reduced Infectivity: Viruses produced in the presence of lenacapavir contain these aberrant, hyper-stable capsids.[4][12] Although these particles can enter new cells, they are non-infectious because the defective cores cannot properly uncoat and initiate a new round of replication.[12]

Quantitative Efficacy Data

Lenacapavir is one of the most potent antiretroviral agents identified to date.[11] Its efficacy has been demonstrated in both in vitro cell culture assays and clinical trials.

Table 1: In Vitro Antiviral Potency of Lenacapavir

| Cell Type | EC50 (Half-Maximum Effective Concentration) | Reference(s) |

| Lymphoblastoid Cell Lines | 30 - 190 pM | [11] |

| Peripheral Blood Mononuclear Cells (PBMCs) | 30 - 190 pM (Mean: 105 pM) | [11] |

| Primary Monocyte/Macrophage Cells | 30 - 190 pM | [11] |

| CD4+ T-lymphocytes | 30 - 190 pM | [11] |

| Various Cell Lines (General) | ~12 - 314 pM | [6][7] |

Table 2: Clinical Efficacy of Lenacapavir (CAPELLA Trial)

The CAPELLA trial evaluated lenacapavir in heavily treatment-experienced individuals with multi-drug resistant HIV-1.

| Endpoint | Lenacapavir Group | Placebo Group | Timepoint | Reference(s) |

| Viral Load Reduction (≥0.5 log10 copies/mL) | 88% (21 of 24) | 17% (2 of 12) | Day 15 (monotherapy period) | [14] |

| Mean Viral Load Change (log10 copies/mL) | -2.10 | +0.07 | Day 15 (monotherapy period) | [14] |

| Virologic Suppression (<50 copies/mL) | 81% | N/A | Week 26 (with optimized background regimen) | [15] |

| Virologic Suppression (<50 copies/mL) | 82% | N/A | Week 104 (with optimized background regimen) | [16] |

Experimental Protocols

The multi-stage inhibitory effects of lenacapavir have been elucidated through a variety of in vitro and cell-based assays.

Single-Round Infection Assay

This assay is used to measure the effect of a compound on the early stages of HIV-1 replication, from entry to integration, without allowing for subsequent rounds of infection.

Methodology:

-

Virus Production: Pseudotyped viruses, often with a Vesicular Stomatitis Virus G (VSV-G) envelope to broaden cell tropism and a reporter gene like luciferase, are produced in cell lines (e.g., HEK293T).[17][18]

-

Target Cell Seeding: Target cells (e.g., U87.CD4.CCR5 or SupT1) are seeded in 96-well plates.[17][18]

-

Infection: Target cells are infected with the pseudotyped virus in the presence of serial dilutions of lenacapavir or a vehicle control (DMSO).[17]

-

Incubation: The cells are incubated for a set period (e.g., 48-72 hours) to allow for reverse transcription and integration.[17][18]

-

Quantification: The reporter gene expression (e.g., luciferase activity) is measured. The reduction in reporter signal in the presence of the drug is used to calculate potency (EC50).[18]

In Vitro Capsid Assembly Assay

This biochemical assay measures a compound's ability to interfere with the self-assembly of purified recombinant HIV-1 capsid protein in vitro.

Methodology:

-

Protein Purification: Recombinant HIV-1 capsid protein is expressed and purified.[17]

-

Reaction Setup: A solution containing a high concentration of salt (e.g., NaCl) is prepared in a buffer (e.g., NaH2PO4) to induce assembly. The test compound (lenacapavir) or a vehicle control is added.[17]

-

Initiation: The assembly reaction is initiated by adding the purified capsid protein to the high-salt buffer.[17]

-

Monitoring: The rate of capsid assembly is monitored over time by measuring the increase in light scattering (turbidity) at a specific wavelength (e.g., 350 nm) using a spectrophotometer.[17]

-

Analysis: Compounds that accelerate or inhibit the rate of turbidity increase are identified as modulators of capsid assembly.

Capsid Integrity and Stability Assays

These advanced cell-based imaging assays are used to visualize the effects of inhibitors on the physical state of the viral core after cell entry.

Methodology:

-

Virus Labeling: Viruses are engineered to contain fluorescent markers. Two common strategies are:

-

Infection and Treatment: Host cells are infected with the labeled viruses in the presence or absence of lenacapavir.

-

Imaging: Confocal microscopy is used to track the fluorescent signals of individual viral cores within the cytoplasm and near the nucleus.[10]

-

Analysis: By comparing the loss of the cmGFP signal to the persistence of the GFP-CA signal, researchers can determine that lenacapavir disrupts core integrity (releasing contents) while simultaneously stabilizing the overall capsid lattice.[5][8][19]

Resistance Profile

While lenacapavir has a high barrier to resistance, mutations in the capsid gene can confer reduced susceptibility. These resistance-associated mutations (RAMs) typically emerge under conditions of functional lenacapavir monotherapy.[16]

-

Key RAMs: Commonly identified mutations include Q67H, K70N, N74D/S, and M66I, all located within or near the lenacapavir binding pocket.[16][20][21]

-

Mechanism of Resistance: The Q67H mutation, for example, causes a conformational change that sterically hinders lenacapavir binding.[22] The N74D mutation results in the loss of a hydrogen bond and creates electrostatic repulsion, weakening the drug's interaction with the capsid.[20][22]

-

Fitness Cost: Many of these mutations are associated with a significant reduction in the virus's replication capacity, which may limit their clinical impact.[21] Importantly, in some patients who developed resistance, virologic suppression was re-established by optimizing the background antiretroviral regimen while continuing lenacapavir treatment.[16]

Conclusion

Lenacapavir represents a significant advancement in antiretroviral therapy, introducing a new class of drugs that target the multifunctional HIV-1 capsid. Its unique mechanism of action, which disrupts both early and late stages of the viral life cycle, translates to exceptional potency and a favorable resistance profile. By interfering with capsid trafficking, nuclear import, and the proper assembly of new virions, lenacapavir effectively halts viral replication. The data and methodologies outlined in this guide provide a comprehensive foundation for understanding this novel therapeutic agent and its role in the management of HIV-1 infection.

References

- 1. Inhibitors of the HIV-1 Capsid, A Target of Opportunity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. drugtargetreview.com [drugtargetreview.com]

- 3. Lenacapavir: Drug Offers New Hope for Multi-drug Resistant HIV < Yale School of Medicine [medicine.yale.edu]

- 4. The primary mechanism for highly potent inhibition of HIV-1 maturation by lenacapavir - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

- 6. go.drugbank.com [go.drugbank.com]

- 7. Lenacapavir | C39H32ClF10N7O5S2 | CID 133082658 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Lenacapavir disrupts HIV-1 core integrity while stabilizing the capsid lattice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Research reveals how lenacapavir pushes HIV capsid to breaking point | News | The Microbiologist [the-microbiologist.com]

- 10. pnas.org [pnas.org]

- 11. Pharmacological outlook of Lenacapavir: a novel first-in-class Long-Acting HIV-1 Capsid Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 12. natap.org [natap.org]

- 13. The primary mechanism for highly potent inhibition of HIV-1 maturation by lenacapavir | PLOS Pathogens [journals.plos.org]

- 14. natap.org [natap.org]

- 15. Twice-a-year lenacapavir shows viral suppression in drug-resistant HIV at 26 weeks | MDedge [mdedge.com]

- 16. Resistance Analyses in Heavily Treatment-Experienced People With HIV Treated With the Novel HIV Capsid Inhibitor Lenacapavir After 2 Years - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Exploring Modifications of an HIV-1 Capsid Inhibitor: Design, Synthesis, and Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 18. journals.asm.org [journals.asm.org]

- 19. Lenacapavir disrupts HIV-1 core integrity while stabilizing the capsid lattice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. academic.oup.com [academic.oup.com]

- 21. ACTIVITY AND RESISTANCE CHARACTERIZATION OF THE HIV CAPSID INHIBITOR LENACAPAVIR [natap.org]

- 22. Structural and Mechanistic Bases of Viral Resistance to HIV-1 Capsid Inhibitor Lenacapavir - PubMed [pubmed.ncbi.nlm.nih.gov]

Molecular Underpinnings of a New Antiretroviral Era: A Technical Guide to the Lenacapavir-Capsid Interaction

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lenacapavir (LEN) marks a paradigm shift in antiretroviral therapy as the first-in-class inhibitor of the human immunodeficiency virus type 1 (HIV-1) capsid protein (CA). Its novel mechanism, targeting multiple stages of the viral lifecycle, offers a potent new weapon against multidrug-resistant HIV-1 strains. This technical guide provides an in-depth exploration of the molecular interactions between lenacapavir and the HIV-1 capsid, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying mechanisms to support further research and drug development in this promising area.

Introduction

The HIV-1 capsid is a conical protein shell that encases the viral genome and essential enzymes, playing a critical role in both early and late stages of the viral replication cycle.[1][2] Lenacapavir, a highly potent, long-acting small molecule, disrupts these processes by directly binding to the capsid protein.[3][4] This interaction interferes with capsid stability, assembly, and disassembly, thereby inhibiting nuclear import of the viral pre-integration complex, virion maturation, and the formation of infectious progeny viruses.[1][5][6] Understanding the precise molecular details of this interaction is paramount for the development of next-generation capsid inhibitors and for managing the emergence of resistance.

Mechanism of Action: A Multi-pronged Attack

Lenacapavir's unique mechanism of action stems from its ability to bind to a conserved, hydrophobic pocket at the interface of two adjacent capsid protein subunits within the capsid hexamer.[5][7][8] This binding has a dual effect: it hyper-stabilizes the capsid lattice, preventing timely uncoating, while also inducing structural distortions that can lead to premature capsid disassembly.[9][10][11]

The key interaction sites involve residues from both the N-terminal domain (NTD) of one CA monomer and the C-terminal domain (CTD) of a neighboring monomer.[7] Specifically, lenacapavir forms extensive hydrophobic and electrostatic interactions, with its sulfonamide group playing a crucial role in bridging NTD residue N74 and CTD residue N183.[7] This binding not only strengthens the intra-hexamer interactions but also interferes with the binding of essential host factors, such as cleavage and polyadenylation specificity factor 6 (CPSF6) and nucleoporin 153 (NUP153), which are critical for nuclear import.[3][7]

By interfering with the delicate balance of capsid stability, lenacapavir disrupts multiple stages of the HIV-1 lifecycle:

-

Early Stage: It prevents the proper disassembly (uncoating) of the viral core after entry into the host cell, thereby inhibiting the nuclear import of the viral cDNA.[1][9]

-

Late Stage: During virion assembly, lenacapavir's presence leads to the formation of aberrant, non-infectious capsids by interfering with the Gag/Gag-Pol polyprotein processing and the association rate of capsid subunits.[1][6]

This multi-faceted mechanism contributes to its high potency and a high barrier to resistance.

Quantitative Analysis of Lenacapavir-Capsid Interaction

The potency of lenacapavir has been quantified through various in vitro assays, demonstrating its exceptional antiviral activity.

| Parameter | Cell Type | Value | Reference |

| EC50 (Half-Maximum Effective Concentration) | |||

| MT-4 cells | 105 pM | [12] | |

| Primary human CD4+ T cells | 32 pM | [12] | |

| Macrophages | 56 pM | [12] | |

| HIV-1 Clinical Isolates (various subtypes) in HEK293T cells | 0.15 - 0.36 nM (mean 0.24 nM) | [12] | |

| Binding Affinity | |||

| Dissociation Constant (KD) | Surface Plasmon Resonance | 215 pM | [10] |

| Association Rate Constant (kon) | Surface Plasmon Resonance | 6.5 x 104 M-1s-1 | [10] |

| Dissociation Rate Constant (koff) | Surface Plasmon Resonance | 1.4 x 10-5 s-1 | [10] |

Impact of Resistance Mutations

Resistance to lenacapavir has been associated with specific mutations in the capsid protein, primarily within or near the drug-binding pocket. These mutations can reduce the binding affinity of lenacapavir, thereby diminishing its inhibitory effect.

| Mutation | Fold Change in EC50 (vs. Wild-Type) | Replication Capacity (% of Wild-Type) | Reference |

| Q67H | 4.6 | 58% | [13] |

| M66I | >2000 | 1.5% | [13] |

| N74D | ~10 | - | [14] |

| Q67H/N74D | Cumulative effects of single mutations | - | [15] |

| L56V | 72 | Diminished | [16] |

| N57H | 4,890 | Diminished | [16] |

Note: Replication capacity can vary depending on the experimental system.

Experimental Protocols

The study of the lenacapavir-capsid interaction has relied on a combination of structural biology, biophysical, and virological assays. Below are generalized methodologies for key experiments.

X-ray Crystallography of the Lenacapavir-Capsid Complex

Objective: To determine the high-resolution three-dimensional structure of lenacapavir bound to the HIV-1 capsid protein.

Methodology:

-

Protein Expression and Purification: The HIV-1 capsid protein (or a stabilized hexameric mutant) is expressed in E. coli and purified using a series of chromatography steps (e.g., affinity, ion exchange, and size exclusion).

-

Complex Formation: The purified capsid protein is incubated with a molar excess of lenacapavir to ensure saturation of the binding sites.

-

Crystallization: The protein-drug complex is subjected to crystallization screening using various precipitants, buffers, and temperatures to obtain well-ordered crystals.

-

Data Collection: The crystals are cryo-cooled and exposed to a high-intensity X-ray beam at a synchrotron source. Diffraction data are collected on a detector.

-

Structure Determination and Refinement: The diffraction data are processed to determine the electron density map. The structure is solved using molecular replacement (with a known capsid structure as a model) and refined to fit the experimental data, revealing the precise binding mode of lenacapavir.[14][17]

Cryo-Electron Microscopy (Cryo-EM) of Capsid Assemblies

Objective: To visualize the structure of capsid assemblies (e.g., intact cores, tubes, or fullerene cones) in the presence of lenacapavir.

Methodology:

-

Capsid Assembly: Purified capsid protein is induced to assemble into higher-order structures in vitro, in the presence or absence of lenacapavir and cofactors like inositol hexakisphosphate (IP6).[18]

-

Sample Preparation: A small volume of the assembly solution is applied to an EM grid, blotted to create a thin film, and rapidly plunge-frozen in liquid ethane to vitrify the sample.

-

Data Collection: The vitrified sample is imaged in a transmission electron microscope at cryogenic temperatures. A series of images (a tilt-series for tomography or multiple images for single-particle analysis) is collected.

-

Image Processing and 3D Reconstruction: The images are processed to align particles and reconstruct a three-dimensional map of the capsid assembly. This allows for the visualization of morphological changes induced by lenacapavir.[19][20]

Surface Plasmon Resonance (SPR) for Binding Kinetics

Objective: To measure the real-time association and dissociation rates of lenacapavir binding to the capsid protein, allowing for the determination of the binding affinity (KD).

Methodology:

-

Immobilization: The HIV-1 Gag polyprotein (containing the capsid domain) is immobilized on a sensor chip surface via a His-tag.[8]

-

Analyte Injection: A series of solutions containing different concentrations of lenacapavir are flowed over the sensor surface.

-

Signal Detection: The binding of lenacapavir to the immobilized capsid protein is detected as a change in the refractive index at the sensor surface, measured in resonance units (RU).

-

Data Analysis: The association (kon) and dissociation (koff) rate constants are determined by fitting the sensorgram data (RU versus time) to a kinetic binding model. The equilibrium dissociation constant (KD) is calculated as koff/kon.[10]

Visualizing the Molecular Interactions and Experimental Workflows

Signaling Pathway of Lenacapavir's Dual Mechanism

Caption: Lenacapavir's dual inhibitory mechanism in the HIV-1 lifecycle.

Experimental Workflow for Structural Analysis

Caption: Workflow for structural analysis of the LEN-capsid interaction.

Logical Relationship of Resistance and Fitness

Caption: The trade-off between lenacapavir resistance and viral fitness.

Conclusion and Future Directions

Lenacapavir represents a triumph of structure-based drug design, leveraging a deep understanding of the HIV-1 capsid's structure and function. The molecular interactions detailed in this guide underscore its potent and multifaceted mechanism of action. Future research will likely focus on several key areas:

-

Second-Generation Inhibitors: Designing novel capsid inhibitors that can overcome existing resistance mutations while retaining high potency and long-acting properties.

-

Understanding Resistance Pathways: Further elucidating the structural and mechanistic bases of resistance to inform the development of more robust inhibitors.

-

Combination Therapies: Investigating the synergistic effects of lenacapavir with other antiretroviral agents to develop highly effective, long-acting combination therapies.

The continued exploration of the lenacapavir-capsid interaction will undoubtedly pave the way for new and improved treatments for HIV-1 infection, bringing us closer to ending the HIV pandemic.

References

- 1. Pharmacological outlook of Lenacapavir: a novel first-in-class Long-Acting HIV-1 Capsid Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. SUNLENCA® (lenacapavir) Mechanism of Action | HCP Site [sunlencahcp.com]

- 3. The capsid revolution - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Lenacapavir: A Novel, Potent, and Selective First-in-Class Inhibitor of HIV-1 Capsid Function Exhibits Optimal Pharmacokinetic Properties for a Long-Acting Injectable Antiretroviral Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. biorxiv.org [biorxiv.org]

- 7. HIV-1 CA — 3decision [3decision.discngine.com]

- 8. The primary mechanism for highly potent inhibition of HIV-1 maturation by lenacapavir | PLOS Pathogens [journals.plos.org]

- 9. pnas.org [pnas.org]

- 10. Pharmacologic hyperstabilisation of the HIV-1 capsid lattice induces capsid failure - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. natap.org [natap.org]

- 13. ACTIVITY AND RESISTANCE CHARACTERIZATION OF THE HIV CAPSID INHIBITOR LENACAPAVIR [natap.org]

- 14. Structural and Mechanistic Bases of Viral Resistance to HIV-1 Capsid Inhibitor Lenacapavir - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Structural and Mechanistic Bases of Viral Resistance to HIV-1 Capsid Inhibitor Lenacapavir - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Impact of HIV-1 capsid polymorphisms on viral infectivity and susceptibility to lenacapavir - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. rcsb.org [rcsb.org]

- 18. rcsb.org [rcsb.org]

- 19. Structural insights into inhibitor mechanisms on immature HIV-1 Gag lattice revealed by high-resolution in situ single-particle cryo-EM - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Structural insights into HIV-1 polyanion-dependent capsid lattice formation revealed by single particle cryo-EM - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Pharmacological Properties of Lenacapavir for Long-Acting Use

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Lenacapavir (LEN) is a first-in-class, long-acting inhibitor of the human immunodeficiency virus type 1 (HIV-1) capsid protein (CA).[1][2] Its novel mechanism of action, which disrupts multiple, essential steps in the viral lifecycle, results in picomolar potency against a wide range of HIV-1 subtypes and no cross-resistance to existing antiretroviral (ARV) classes.[3][4][5] Pharmacokinetic studies demonstrate that a subcutaneous (SC) injection of lenacapavir allows for a dosing interval of every six months, a significant advancement in long-acting antiretroviral therapy.[2][6] This document provides a comprehensive technical overview of the pharmacological properties of lenacapavir, including its mechanism of action, pharmacodynamic and pharmacokinetic profiles, resistance characteristics, and the key experimental methodologies used in its evaluation.

Mechanism of Action

Lenacapavir exerts its antiviral effect by binding directly to a conserved, hydrophobic pocket at the interface between adjacent capsid protein (p24) subunits.[7][8] This interaction stabilizes the capsid, interfering with critical protein-protein interactions necessary for both the early and late stages of the HIV-1 replication cycle.[9]

Multi-Stage Inhibition:

-

Early Stage (Post-Entry): In the early phase of infection, lenacapavir disrupts the normal process of capsid disassembly (uncoating). It also competitively inhibits the interaction between the viral capsid and essential host cell factors required for nuclear import, such as cleavage and polyadenylation specificity factor 6 (CPSF6) and nucleoporin 153 (Nup153).[3][10] This effectively blocks the transport of the viral pre-integration complex into the nucleus, preventing the integration of viral DNA into the host genome.[2][9]

-

Late Stage (Assembly and Release): During the late phase, lenacapavir interferes with the assembly of new virions. It disrupts the proper functioning of the Gag/Gag-Pol polyproteins, leading to the formation of malformed, non-infectious virus particles.[2][7][11] By stabilizing capsid intermediates, it impairs the formation of functional pentamers, which are crucial for the correct curvature and closure of the mature capsid core.[7]

Pharmacodynamics

Lenacapavir demonstrates potent antiviral activity at picomolar concentrations against all major HIV-1 subtypes and shows no cross-resistance with other ARV classes.[4] Its long-acting properties rely on maintaining plasma concentrations above the 95% effective concentration (EC95).[3]

Table 1: In Vitro Antiviral Activity of Lenacapavir

| Virus Type | Assay Cell Line | EC50 (pM) | EC95 (ng/mL) | Reference(s) |

|---|---|---|---|---|

| HIV-1 (Wild-Type) | Various | 12 - 314 | ~0.82 (calculated) | [3] |

| HIV-1 (Diverse Subtypes) | Single-Cycle Assay | 124 - 357 | Not Reported | [4] |

| HIV-2 | Single-Cycle Assay | 1,100 - 3,200 | Not Reported | [12] |

| Prophylactic Efficacy (WT) | PK-PD Model | Not Applicable | 5.8 |[13] |

Note: EC50 values can vary based on the cell line and assay format used.

In a Phase 1b monotherapy study, single subcutaneous doses of lenacapavir resulted in a mean maximum reduction in plasma HIV-1 RNA of 1.35 to 2.20 log10 copies/mL by day nine.[3] The potency of lenacapavir is inversely correlated with the concentration of viral capsid protein (p24), which accounts for its ability to potently inhibit viral maturation at clinically relevant drug concentrations.[7][11]

Pharmacokinetics

The pharmacokinetic profile of lenacapavir is characterized by low systemic clearance and a unique absorption profile following subcutaneous administration, which enables a semi-annual dosing schedule.[5][6]

Table 2: Key Pharmacokinetic Parameters of Lenacapavir

| Administration Route | Dose | Tmax (Median) | Apparent Half-Life (Median) | Bioavailability | Reference(s) |

|---|---|---|---|---|---|

| Oral | Single | ~4 hours | 10 - 12 days | 6% - 10% | [2][3] |

| Subcutaneous (SC) | Single | ~84 days | 8 - 12 weeks | ~100% (slow release) |[2][3] |

Following SC administration, lenacapavir forms a depot from which the drug is slowly and completely absorbed, exhibiting "flip-flop" kinetics where the absorption rate is substantially slower than the elimination rate.[3][5] This results in sustained plasma concentrations that remain above the EC95 for at least 24 weeks with doses of 300 mg or higher.[3] Lenacapavir is metabolized primarily by Cytochrome P450 3A (CYP3A) and UGT1A1 and is a substrate of P-glycoprotein (P-gp).[2][6] Co-administration with strong inducers of these enzymes is contraindicated.[14]

Resistance Profile

The genetic barrier to lenacapavir resistance is considered lower than that of second-generation integrase inhibitors.[9] Resistance primarily emerges as a consequence of functional lenacapavir monotherapy, for instance, when adherence to an optimized background regimen is compromised.[15]

Key Resistance-Associated Mutations (RAMs): In vitro selection studies and clinical trial analyses have identified several key mutations in the HIV-1 capsid gene that confer resistance to lenacapavir.[4][16] The most common emergent mutation in clinical settings is Q67H .[16] Other significant RAMs include M66I, K70N/H/R/S, and N74D/H.[15]

Table 3: Impact of Capsid RAMs on Lenacapavir Susceptibility

| Capsid Mutation | Fold-Change in EC50 (vs. Wild-Type) | Replication Capacity (% of WT) | Reference(s) |

|---|---|---|---|

| Q67H | 4.6 | 58% | [4] |

| M66I | >2000 | 1.5% | [4] |

| N74D | Not specified, but a key RAM | Not specified | [17] |

| K70N | Not specified, but a key RAM | Not specified | [4] |

| Q67H + N74D | Cumulative effect | Not specified |[17] |

The Q67H mutation reduces susceptibility by altering the conformation of the drug-binding pocket, while the N74D substitution leads to the loss of a hydrogen bond and introduces electrostatic repulsion.[17] Importantly, lenacapavir-associated RAMs do not confer cross-resistance to other ARV classes.[4][16]

Key Experimental Methodologies

In Vitro Antiviral Activity Assays

The potency of lenacapavir is determined using cell-based infectivity assays.

-

Methodology:

-

Single-Cycle (SC) Assay: Reporter cell lines (e.g., MT-4 cells or MAGIC-5A cells expressing a luciferase or β-galactosidase reporter gene under the control of the HIV-1 LTR) are infected with HIV-1 viral vectors in the presence of serial dilutions of lenacapavir. The assay measures inhibition of a single round of replication, typically over 48-72 hours. Antiviral activity is quantified by measuring the reduction in reporter gene expression. The EC50 value, or the concentration of drug that inhibits 50% of viral replication, is then calculated.[4][12]

-

Multi-Cycle (MC) Assay: T-cell lines are infected with replication-competent HIV-1 and cultured for several days in the presence of serial dilutions of lenacapavir. The spread of the virus through the culture is monitored, often by measuring p24 antigen production in the supernatant. This assay format assesses the drug's impact over multiple rounds of viral replication.[4]

-

Resistance Analysis Protocols

-

Methodology:

-

Phenotypic Analysis: Recombinant viruses with specific site-directed mutations (e.g., Q67H, M66I) are generated. The susceptibility of these mutant viruses to lenacapavir is then tested using the in vitro antiviral activity assays described above. The result is expressed as a fold-change in EC50 compared to the wild-type virus.[4]

-

Genotypic Analysis: For clinical samples from patients experiencing virologic failure, viral RNA is extracted from plasma. The HIV-1 Gag gene region encoding the capsid protein is amplified via RT-PCR and then sequenced (using population or next-generation sequencing) to identify mutations known to be associated with lenacapavir resistance.[16][18]

-

Pharmacokinetic Analysis

-

Methodology:

-

Sample Collection: In clinical and preclinical studies, plasma samples are collected from subjects at predetermined time points following oral or subcutaneous administration of lenacapavir.[5][19]

-

Quantification: Lenacapavir concentrations in plasma are measured using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[19] This technique provides high sensitivity and selectivity for accurate quantification.

-

Modeling: The resulting concentration-time data are analyzed using non-compartmental or compartmental pharmacokinetic modeling software to determine key parameters such as Cmax, Tmax, AUC (area under the curve), and apparent half-life.[5]

-

Conclusion

Lenacapavir possesses a unique pharmacological profile that makes it highly suitable for long-acting administration in the treatment and prevention of HIV-1. Its novel, multi-stage mechanism of action as a capsid inhibitor provides potent antiviral activity against drug-resistant viral strains. The slow-release kinetics following subcutaneous injection afford a semi-annual dosing regimen, which has the potential to significantly improve treatment adherence and convenience. While a relatively low genetic barrier to resistance necessitates its use in combination with an optimized background regimen for treatment, its distinct characteristics represent a major advancement in the field of antiretroviral drug development.

References

- 1. Lenacapavir - Wikipedia [en.wikipedia.org]

- 2. Pharmacological outlook of Lenacapavir: a novel first-in-class Long-Acting HIV-1 Capsid Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. ACTIVITY AND RESISTANCE CHARACTERIZATION OF THE HIV CAPSID INHIBITOR LENACAPAVIR [natap.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Pharmacological outlook of Lenacapavir: a novel first-in-class Long-Acting HIV-1 Capsid Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The primary mechanism for highly potent inhibition of HIV-1 maturation by lenacapavir - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Highlights on the Development, Related Patents, and Prospects of Lenacapavir: The First-in-Class HIV-1 Capsid Inhibitor for the Treatment of Multi-Drug-Resistant HIV-1 Infection [mdpi.com]

- 9. Lenacapavir-associated drug resistance: implications for scaling up long-acting HIV pre-exposure prophylaxis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. biorxiv.org [biorxiv.org]

- 12. Antiviral Activity of Lenacapavir Against Human Immunodeficiency Virus Type 2 (HIV-2) Isolates and Drug-Resistant HIV-2 Mutants - PMC [pmc.ncbi.nlm.nih.gov]

- 13. medrxiv.org [medrxiv.org]

- 14. SUNLENCA® (lenacapavir) Mechanism of Action | HCP Site [sunlencahcp.com]

- 15. Resistance Analyses in Heavily Treatment-Experienced People With HIV Treated With the Novel HIV Capsid Inhibitor Lenacapavir After 2 Years - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Lenacapavir resistance analysis in a phase Ib clinical proof of-concept study: Resistance to HIV Capsid Inhibitor Rare and Linked to Single Mutation [natap.org]

- 17. Structural and Mechanistic Bases of Viral Resistance to HIV-1 Capsid Inhibitor Lenacapavir - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. hivglasgow.org [hivglasgow.org]

- 19. Lenacapavir: A Novel, Potent, and Selective First-in-Class Inhibitor of HIV-1 Capsid Function Exhibits Optimal Pharmacokinetic Properties for a Long-Acting Injectable Antiretroviral Agent - PMC [pmc.ncbi.nlm.nih.gov]

Lenacapavir: A Technical Guide to its Antiviral Spectrum Against Diverse HIV Strains

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lenacapavir (Sunlenca®) is a pioneering, first-in-class antiretroviral agent that inhibits the human immunodeficiency virus type 1 (HIV-1) capsid protein.[1][2][3] Its novel mechanism of action targets multiple stages of the viral lifecycle, rendering it a potent option for heavily treatment-experienced adults with multidrug-resistant HIV-1 infection.[3][4][5][6] This technical guide provides an in-depth analysis of lenacapavir's antiviral spectrum, detailing its activity against various HIV-1 subtypes, drug-resistant strains, and HIV-2. The document includes summaries of quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows.

Mechanism of Action

Lenacapavir disrupts HIV-1 replication by binding directly to the interface between capsid protein (p24) subunits.[1] This interaction interferes with several critical steps in the viral lifecycle:[2][4]

-

Nuclear Import: By stabilizing the capsid, lenacapavir prevents the proper uncoating and release of the viral pre-integration complex, thereby blocking its entry into the host cell nucleus.[2][4][7]

-

Virus Assembly and Release: The drug interferes with the function of Gag/Gag-Pol polyproteins, which are essential for the assembly of new virions.[2]

-

Capsid Core Formation: Lenacapavir disrupts the normal rate of capsid subunit association, leading to the formation of malformed or unstable capsids.[2][8]

This multi-stage inhibition is distinct from all other approved antiretroviral classes, which typically target a single viral enzyme.[2][9]

Caption: Lenacapavir's multi-stage mechanism of action against HIV-1.

Antiviral Activity Spectrum

Lenacapavir demonstrates potent antiviral activity across a wide range of HIV strains. Its efficacy is typically measured by the half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50), with lower values indicating higher potency.

Activity Against Diverse HIV-1 Subtypes

In vitro studies have confirmed that lenacapavir is highly active against various HIV-1 subtypes, with EC50 values in the picomolar range.[4][10][11][12] This broad activity is crucial, given the genetic diversity of HIV-1 globally.

Table 1: In Vitro Activity of Lenacapavir Against Diverse HIV-1 Subtypes

| HIV-1 Subtype | Mean EC50 (pM) | Cell Line / Assay Format |

|---|---|---|

| Wild-Type (Lab Strain) | 290 | Single-Cycle Gag-Pro Assay |

| Subtype A | 124 - 357 | Single-Cycle Gag-Pro Assay |

| Subtype A1 | 124 - 357 | Single-Cycle Gag-Pro Assay |

| Subtype AE | 124 - 357 | Single-Cycle Gag-Pro Assay |

| Subtype AG | 124 - 357 | Single-Cycle Gag-Pro Assay |

| Subtype B | 124 - 357 | Single-Cycle Gag-Pro Assay |

| Subtype BF | 124 - 357 | Single-Cycle Gag-Pro Assay |

| Subtype C | 124 - 357 | Single-Cycle Gag-Pro Assay |